Cas no 1602904-21-1 (2-(2-methylpyridin-4-yl)oxyethan-1-amine)

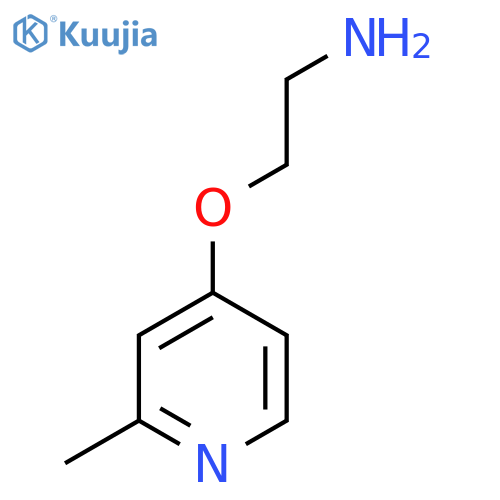

1602904-21-1 structure

商品名:2-(2-methylpyridin-4-yl)oxyethan-1-amine

2-(2-methylpyridin-4-yl)oxyethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(2-methylpyridin-4-yl)oxyethan-1-amine

- AKOS040820746

- 1602904-21-1

- 2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine

- EN300-1857127

-

- インチ: 1S/C8H12N2O/c1-7-6-8(2-4-10-7)11-5-3-9/h2,4,6H,3,5,9H2,1H3

- InChIKey: RJJOMCUIPBGXRS-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CN=C(C)C=1)CCN

計算された属性

- せいみつぶんしりょう: 152.094963011g/mol

- どういたいしつりょう: 152.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 48.1Ų

2-(2-methylpyridin-4-yl)oxyethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1857127-1.0g |

2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |

1602904-21-1 | 1g |

$1214.0 | 2023-06-01 | ||

| Enamine | EN300-1857127-5.0g |

2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |

1602904-21-1 | 5g |

$3520.0 | 2023-06-01 | ||

| Enamine | EN300-1857127-0.5g |

2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |

1602904-21-1 | 0.5g |

$603.0 | 2023-09-18 | ||

| Enamine | EN300-1857127-5g |

2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |

1602904-21-1 | 5g |

$1821.0 | 2023-09-18 | ||

| Enamine | EN300-1857127-10g |

2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |

1602904-21-1 | 10g |

$2701.0 | 2023-09-18 | ||

| Enamine | EN300-1857127-1g |

2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |

1602904-21-1 | 1g |

$628.0 | 2023-09-18 | ||

| Enamine | EN300-1857127-10.0g |

2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |

1602904-21-1 | 10g |

$5221.0 | 2023-06-01 | ||

| Enamine | EN300-1857127-0.1g |

2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |

1602904-21-1 | 0.1g |

$553.0 | 2023-09-18 | ||

| Enamine | EN300-1857127-2.5g |

2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |

1602904-21-1 | 2.5g |

$1230.0 | 2023-09-18 | ||

| Enamine | EN300-1857127-0.25g |

2-[(2-methylpyridin-4-yl)oxy]ethan-1-amine |

1602904-21-1 | 0.25g |

$579.0 | 2023-09-18 |

2-(2-methylpyridin-4-yl)oxyethan-1-amine 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

1602904-21-1 (2-(2-methylpyridin-4-yl)oxyethan-1-amine) 関連製品

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量